![molecular formula C17H18ClFN2O3S B6476411 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640977-88-2](/img/structure/B6476411.png)
3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
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Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, organoboron reagents play a crucial role in this process. Our compound, 3-chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine , can serve as an organoboron reagent in SM coupling reactions .
Biological Activity
Pyridine derivatives exhibit diverse biological activities. In particular, our compound’s structure suggests potential insecticidal, fungicidal, and herbicidal properties . Further studies are needed to explore its specific applications in these areas.
Hydrazones and Bioactive Molecules
The hydrazone group within our compound is an active moiety found in various bioactive molecules. Hydrazones have been investigated for their antimicrobial, antiviral, and anticancer properties. Researchers may explore the potential of our compound as a hydrazone-based scaffold for drug development .
Synthesis of [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl] Diphenylmethanol
Our compound, when treated with 4-chloro-2-fluorobenzenesulfonyl chloride, can yield [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol. This synthetic pathway could be useful for designing novel compounds with potential pharmacological applications .
properties
IUPAC Name |
3-chloro-4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-14-11-20-8-5-16(14)24-12-13-6-9-21(10-7-13)25(22,23)17-4-2-1-3-15(17)19/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRHWPQTAZCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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